2-Amino-3-chlorothiophenol

Catalog No.
S686310
CAS No.
40925-72-2
M.F
C6H6ClNS
M. Wt
159.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-chlorothiophenol

CAS Number

40925-72-2

Product Name

2-Amino-3-chlorothiophenol

IUPAC Name

2-amino-3-chlorobenzenethiol

Molecular Formula

C6H6ClNS

Molecular Weight

159.64 g/mol

InChI

InChI=1S/C6H6ClNS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2

InChI Key

XERMPLQXCQQVGU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)N)S

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)S

Synthesis of Benzazoles

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of benzazoles.

Summary of the Application: 2-Amino-3-chlorothiophenol is used in the synthesis of 2-substituted benzimidazoles, benzoxazoles, and benzothiazoles . These compounds are key components in modern drug discovery .

Methods of Application or Experimental Procedures: An efficient water-catalyzed method has been developed for the synthesis of these compounds in one step . The method excludes the usage of toxic metal catalysts and bases to produce benzazoles in good to excellent yields .

Results or Outcomes: The reaction of 2-aminophenol derivatives such as 2-amino-3-methylphenol, 2-amino-4-fluorophenol, 2-amino-3-methoxyphenol with benzaldehyde proceeded in 88–91 % yields .

P2Y1 Receptor Antagonists

Specific Scientific Field: This application is in the field of Pharmacology, specifically in the development of P2Y1 receptor antagonists.

Summary of the Application: 2-Amino-3-chlorothiophenol can be used as P2Y1 receptor antagonists . P2Y1 receptors are a type of purinergic receptor, which are a family of plasma membrane molecules involved in several cellular functions such as vascular reactivity, apoptosis and cytokine secretion.

Synthesis of 2-Aminothiophene Derivatives

Specific Scientific Field: This application is in the field of Organic Chemistry, specifically in the synthesis of 2-aminothiophene derivatives.

Summary of the Application: 2-Amino-3-chlorothiophenol can be used in the synthesis of 2-aminothiophene derivatives via a three-component cyclocondensation of a ketone or an aldehyde with activated nitriles and elemental sulfur .

Methods of Application or Experimental Procedures: The synthesis is carried out in choline chloride/urea as a green solvent in the presence of NaOH as an inexpensive base . The deep eutectic solvent was found to play a catalyst and reaction medium .

Results or Outcomes: The synthesis of 2-aminothiophenes via a three-component cascade Gewald reaction in choline chloride/urea as a green solvent in the presence of NaOH as an inexpensive base was successful .

Synthesis of Heterocyclic Compounds

Specific Scientific Field: This application is in the field of Organic Chemistry, specifically in the synthesis of heterocyclic compounds.

Summary of the Application: 2-Amino-3-chlorothiophenol can be used in the synthesis of various heterocyclic compounds . These compounds are key components in modern drug discovery .

2-Amino-3-chlorothiophenol is an organic compound with the molecular formula C₆H₆ClN₁S₁ and a molecular weight of approximately 159.64 g/mol. It is characterized by the presence of an amino group (-NH₂), a chlorine atom (Cl), and a thiophenol structure, which consists of a thiophene ring bonded to a phenolic group. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features and reactivity .

Typical of thiophenols and amines. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of new compounds.
  • Acylation: The amino group can undergo acylation to form amides, which are important intermediates in organic synthesis.
  • Condensation Reactions: It can react with carbonyl compounds to form thiazole derivatives, which are significant in pharmaceuticals .

The biological activities of 2-amino-3-chlorothiophenol have been explored in various studies. It exhibits:

  • Antimicrobial Properties: Some derivatives of this compound have shown efficacy against certain bacterial strains, making them potential candidates for antibiotic development.
  • Antioxidant Activity: The presence of the amino group contributes to its ability to scavenge free radicals, suggesting potential applications in health supplements or therapeutic agents .

Several methods for synthesizing 2-amino-3-chlorothiophenol have been reported:

  • One-Pot Synthesis: A simple and environmentally friendly protocol involves the reaction of chlorothiophenol with ammonia or amines under mild conditions. This method is favored for its efficiency and reduced environmental impact .
  • Reduction Reactions: Starting from 3-chlorothiophenol, reduction processes can yield 2-amino-3-chlorothiophenol through catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: Chlorination followed by amination can also be employed to introduce the amino group at the desired position on the thiophene ring .

2-Amino-3-chlorothiophenol has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various medicinal compounds, particularly those with antimicrobial and anti-inflammatory properties.
  • Material Science: Its unique chemical structure allows it to be used in developing novel materials, including polymers and dyes.
  • Agricultural Chemicals: Compounds derived from it may function as agrochemicals, targeting pest control or enhancing crop protection .

Interaction studies involving 2-amino-3-chlorothiophenol focus on its reactivity with biological molecules and other chemicals:

  • Protein Interactions: Research indicates that this compound can interact with specific proteins, potentially influencing biochemical pathways relevant to disease mechanisms.
  • Drug Development: Its derivatives are being studied for their ability to modulate biological targets, providing insights into new therapeutic strategies .

Several compounds share structural similarities with 2-amino-3-chlorothiophenol, each exhibiting unique properties:

Compound NameMolecular FormulaNotable Features
2-Amino-4-chlorothiophenolC₆H₆ClN₁S₁Different chlorine position; potential for similar biological activity.
2-AminobenzenethiolC₆H₇N₁S₁Lacks chlorine; exhibits distinct reactivity patterns.
ThiophenolC₆H₆S₁Basic thiophenol structure; serves as a precursor for various reactions.

The uniqueness of 2-amino-3-chlorothiophenol lies in its specific positioning of functional groups, which enhances its reactivity compared to similar compounds. This positioning influences both its chemical behavior and biological activity, making it a subject of interest in research and application development .

XLogP3

2.3

Wikipedia

2-Amino-3-chlorobenzenethiol

Dates

Last modified: 08-15-2023

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